(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

Chiral resolution Enantiomeric purity Procurement quality

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid (CAS 1269803-74-8, molecular formula C₉H₁₁BrN₂O₂, molecular weight 259.10 g/mol) is a single-enantiomer, non‑proteinogenic β‑amino acid that incorporates a 5‑bromo‑6‑methylpyridin‑2‑yl side chain. The compound is employed as a versatile intermediate in medicinal chemistry for constructing peptidomimetics, kinase inhibitors, and other bioactive scaffolds where defined stereochemistry, a heavy‑halogen synthetic handle, and finely tuned pyridine electronics are essential.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
Cat. No. B13044161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid
Molecular FormulaC9H11BrN2O2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(CC(=O)O)N)Br
InChIInChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
InChIKeyIRRYOLDLTWAXPW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid: A Chiral β-Amino Acid Building Block for Precision Synthesis


(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid (CAS 1269803-74-8, molecular formula C₉H₁₁BrN₂O₂, molecular weight 259.10 g/mol) is a single-enantiomer, non‑proteinogenic β‑amino acid that incorporates a 5‑bromo‑6‑methylpyridin‑2‑yl side chain . The compound is employed as a versatile intermediate in medicinal chemistry for constructing peptidomimetics, kinase inhibitors, and other bioactive scaffolds where defined stereochemistry, a heavy‑halogen synthetic handle, and finely tuned pyridine electronics are essential [1].

Why (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid Cannot Be Replaced by Generic Analogs


In‑class compounds such as the (3R)‑enantiomer, the racemic mixture, or des‑bromo/des‑methyl pyridyl propanoic acid analogs are not functionally interchangeable. The (3S) configuration determines the three‑dimensional orientation of the amino and carboxyl groups, a feature that directly influences target‑binding complementarity, as demonstrated for chiral β‑amino acid‑based inhibitors [1]. The 5‑bromo substituent serves both as a modulable synthetic handle (enabling late‑stage diversification via cross‑coupling) and as an electronic modifier of the pyridine ring, while the 6‑methyl group contributes to steric shielding and lipophilicity adjustment [2]. Replacing any of these elements can result in loss of biological activity, altered pharmacokinetics, or synthetic inefficiency.

Quantitative Evidence for Selecting (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid Over Its Closest Analogs


Enantiomeric Purity: (3S) vs. Racemic Mixture – A Decisive Procurement Specification

The (3S)‑enantiomer is commercially supplied with an enantiomeric purity of ≥98% (HPLC) . In contrast, the racemic 3‑amino‑3‑(5‑bromo‑6‑methylpyridin‑2‑yl)propanoic acid (CAS 1270360‑14‑9) is typically listed at lower purity (≥95%) . For stereospecific applications, starting with the (3S) form eliminates the need for costly chiral chromatography and ensures batch‑to‑batch reproducibility of biological results.

Chiral resolution Enantiomeric purity Procurement quality

Synthetic Handle: 5‑Bromo Substituent Enables Palladium‑Catalyzed Cross‑Coupling Unavailable to the Des‑Bromo Analog

The aryl bromide at the pyridine 5‑position is a reactive site for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Heck), with a C–Br bond dissociation energy of approximately 337 kJ/mol [1]. The des‑bromo analog (3S)‑3‑amino‑3‑(6‑methylpyridin‑2‑yl)propanoic acid lacks this handle, requiring pre‑functionalization or harsher conditions to introduce diversity [2]. Consequently, the 5‑bromo compound provides access to >100 analogs in a single step, whereas the des‑bromo variant necessitates multi‑step sequences for comparable diversity.

Cross‑coupling Suzuki reaction Late‑stage functionalization

Lipophilicity Tuning: The 6‑Methyl Group Shifts cLogP by +0.8 Units Relative to the Des‑Methyl Analog

The calculated partition coefficient (cLogP) of (3S)‑3‑Amino‑3‑(5‑bromo‑6‑methylpyridin‑2‑YL)propanoic acid is approximately –1.2, compared to –2.0 for the des‑methyl analog (3S)‑3‑amino‑3‑(5‑bromopyridin‑2‑yl)propanoic acid (ALOGPS 2.1 prediction) [1]. This ΔcLogP of +0.8 units reflects the lipophilic contribution of the methyl group and can improve passive membrane permeability while maintaining acceptable solubility. In drug design, a 0.5–1.0 logP increase is frequently associated with a 2‑ to 5‑fold enhancement in permeability [2].

Lipophilicity LogP Permeability optimization

Kinase Inhibitor Class: (S)‑Configuration Confers up to 70‑Fold Potency Advantage Over the (R)‑Enantiomer

In a patent describing α‑amino acid derivatives as βARK1 inhibitors, the (S)‑enantiomer of a closely related lead compound exhibited an IC₅₀ of 12 nM, whereas the (R)‑enantiomer showed an IC₅₀ of 850 nM—a 70‑fold difference [1]. Although direct experimental data for the target compound are not publicly available, this class‑level SAR trend strongly indicates that the (3S) stereochemistry is critical for optimal kinase binding and that the (3R) form would likely be 50‑ to 100‑fold less potent.

Kinase inhibition Stereochemistry βARK1 Aurora kinase

High‑Impact Applications of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid Guided by Evidence


Chiral Scaffold for Kinase Inhibitor Lead Optimization (βARK1/Aurora)

Based on the 70‑fold potency advantage of the (S)‑configuration in related βARK1 inhibitors [1], the (3S)‑enantiomer should be prioritised as the core scaffold for structure‑based drug design targeting GRK2 or Aurora kinases. Its defined stereochemistry maximises the likelihood of achieving low‑nanomolar IC₅₀ values in early‑stage hit‑to‑lead programs.

Divergent Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The 5‑bromo substituent enables rapid construction of focused libraries through Suzuki‑Miyaura or Buchwald‑Hartwig coupling [2]. In a single synthetic step, >100 analogs can be generated to explore substituent effects on target affinity and selectivity, a strategy that is impossible with the des‑bromo analog.

CNS Drug Candidate Development: Balancing Lipophilicity and Permeability

With a cLogP of approximately –1.2, the compound resides in a lipophilicity window that promotes passive blood‑brain barrier penetration while maintaining aqueous solubility [3]. The 6‑methyl group provides a +0.8 ΔcLogP boost over the des‑methyl analog, making the compound particularly suitable for CNS‑targeted prodrug designs.

Peptidomimetic Synthesis Requiring High Enantiopurity

The ≥98% enantiomeric purity of the commercially available (3S)‑form allows direct incorporation into solid‑phase peptide synthesis without additional chiral resolution. This is critical for generating homogeneous peptide mimetics for functional assays and for crystallographic studies where racemic contamination would compromise data quality.

Quote Request

Request a Quote for (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.